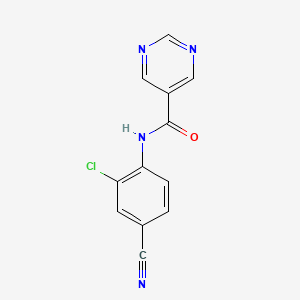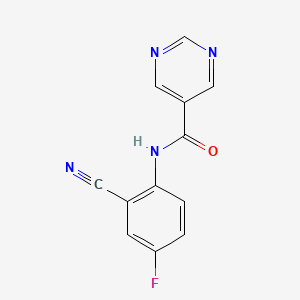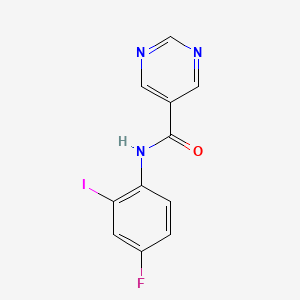
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide, also known as CC-671, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
Mechanism of Action
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. In cancer research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide inhibits the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. In diabetes research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide activates the enzyme AMPK, which is involved in glucose metabolism and energy balance. In inflammation research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide inhibits the activity of the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide induces DNA damage and apoptosis in cancer cells. In diabetes research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide improves glucose uptake and utilization in skeletal muscles and adipose tissues. In inflammation research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide reduces the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has some limitations, including its relatively low potency and selectivity towards specific molecular targets.
Future Directions
There are several future directions for N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide research, including the development of more potent and selective analogs, the investigation of the pharmacokinetic and pharmacodynamic properties of N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide, and the evaluation of its therapeutic potential in clinical trials. Additionally, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide research could be expanded to other disease areas, such as neurodegenerative disorders and infectious diseases.
Synthesis Methods
The synthesis of N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide involves the reaction of 2-chloro-4-cyanophenylamine with ethyl cyanoacetate, followed by the cyclization of the resulting intermediate with urea. The final product is obtained after purification through recrystallization.
Scientific Research Applications
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In diabetes research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-3-8(4-14)1-2-11(10)17-12(18)9-5-15-7-16-6-9/h1-3,5-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENWVQNXGNRFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)